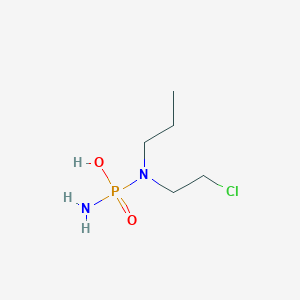![molecular formula C23H28O2 B15167817 2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) CAS No. 647859-57-2](/img/structure/B15167817.png)
2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is a chemical compound characterized by its unique structure, which includes a cyclopentene ring and two dimethylphenol groups
Méthodes De Préparation
The synthesis of 2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 3-methylcyclopent-3-en-1-one with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the cyclopentene ring and the phenol groups. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenol groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Applications De Recherche Scientifique
2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) include:
3-Methyl-2-cyclopentenone: Shares the cyclopentene ring but lacks the phenol groups.
4,6-Dimethylphenol: Contains the phenol groups but lacks the cyclopentene ring.
2,2’-[(3,4-Dimethoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): Similar structure with different substituents.
Propriétés
Numéro CAS |
647859-57-2 |
|---|---|
Formule moléculaire |
C23H28O2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2-[(2-hydroxy-3,5-dimethylphenyl)-(3-methylcyclopent-3-en-1-yl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C23H28O2/c1-13-6-7-18(10-13)21(19-11-14(2)8-16(4)22(19)24)20-12-15(3)9-17(5)23(20)25/h6,8-9,11-12,18,21,24-25H,7,10H2,1-5H3 |
Clé InChI |
XGYBXMRYICKMRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)

![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)

![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)


![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)


![Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)](/img/structure/B15167804.png)

![N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea](/img/structure/B15167814.png)

